Methyl 12-phenyldodecanoate
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Overview
Description
Methyl 12-phenyldodecanoate is an organic compound belonging to the ester family. It is characterized by a long carbon chain with a phenyl group attached to the twelfth carbon atom and a methyl ester functional group at the terminal end.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 12-phenyldodecanoate can be synthesized through several methods. One common approach involves the reaction of iodobenzene with carbon monoxide and 9-borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester. This reaction is typically carried out in the presence of catalysts such as N,N,N,N,N,N-hexamethylphosphoric triamide, zinc (II) acetylacetonate, triphenylphosphine, and bis-triphenylphosphine-palladium (II) chloride in tetrahydrofuran at temperatures ranging from 50 to 55°C under 760 Torr for 24 hours .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 12-phenyldodecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of 12-phenyldodecanoic acid or 12-phenyldodecanone.
Reduction: Formation of 12-phenyldodecanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Methyl 12-phenyldodecanoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of methyl 12-phenyldodecanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The phenyl group may interact with aromatic receptors or enzymes, influencing biological activity and therapeutic potential .
Comparison with Similar Compounds
Methyl 12-oxo-12-phenyldodecanoate: Similar structure but with an oxo group at the twelfth carbon.
Dodecanoic acid derivatives: Compounds with similar carbon chain lengths but different functional groups.
Uniqueness: Methyl 12-phenyldodecanoate is unique due to its specific combination of a long carbon chain, phenyl group, and methyl ester functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
38795-65-2 |
---|---|
Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
methyl 12-phenyldodecanoate |
InChI |
InChI=1S/C19H30O2/c1-21-19(20)17-13-8-6-4-2-3-5-7-10-14-18-15-11-9-12-16-18/h9,11-12,15-16H,2-8,10,13-14,17H2,1H3 |
InChI Key |
UOGDZQUHDFHJKP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCC1=CC=CC=C1 |
Origin of Product |
United States |
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